Cas no 89101-27-9 (Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl-)
89101-27-9 structure
Product Name:Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl-
CAS-nummer:89101-27-9
MF:C15H12N2O
MW:236.268583297729
CID:612286
PubChem ID:3160780
Update Time:2025-04-19
Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl-
- 2-(benzimidazol-1-yl)-1-phenylethanone
- CHEMBL1548634
- AKOS001368779
- 2-(1H-1,3-BENZODIAZOL-1-YL)-1-PHENYLETHAN-1-ONE
- 2-Benzoimidazol-1-yl-1-phenyl-ethanone
- DTXSID80390279
- BDBM50363638
- SR-01000153668-1
- SCHEMBL18825270
- F0131-0015
- HMS2818M11
- SMR000524780
- Z53833614
- HMS1631D05
- 3-phenacylbenzimidazole
- 2-(1H-benzo[d]imidazol-1-yl)-1-phenylethanone
- 2-(1H-benzimidazol-1-yl)-1-phenylethanone
- CCG-142790
- MLS001209010
- 89101-27-9
- SR-01000153668
-
- Inchi: 1S/C15H12N2O/c18-15(12-6-2-1-3-7-12)10-17-11-16-13-8-4-5-9-14(13)17/h1-9,11H,10H2
- InChI-sleutel: PALXXAQBOPMQNB-UHFFFAOYSA-N
- LACHT: O=C(C1C=CC=CC=1)CN1C=NC2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 236.095
- Monoisotopische massa: 236.095
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 3
- Complexiteit: 299
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 34.9Ų
Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- Gerelateerde literatuur
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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